

# Spectroscopic Analysis of Methyl Cedryl Ketone: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl Cedryl Ketone	
Cat. No.:	B15599395	Get Quote

This guide provides an in-depth overview of the spectroscopic data for **Methyl Cedryl Ketone** (MCK), a widely used woody and amber fragrance ingredient.[1] The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a consolidated resource for the structural elucidation and analysis of this compound.

#### **Molecular Structure**

**Methyl Cedryl Ketone** (CAS No: 32388-55-9), also known as Acetyl Cedrene, possesses a complex tricyclic sesquiterpenoid structure.[2]

Molecular Formula: C<sub>17</sub>H<sub>26</sub>O[3]

Molecular Weight: 246.39 g/mol [4]

• IUPAC Name: 1-((3R,3aS,7R,8aS)-2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone[2]

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Methyl Cedryl Ketone**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



While a specific experimental spectrum is not publicly available, the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR can be predicted based on the known ranges for similar chemical environments.[5][6]

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **Methyl Cedryl Ketone** 

Proton Type	Predicted Chemical Shift $(\delta, ppm)$	Notes
Methyl Protons (CH₃)	0.8 - 1.5	Multiple singlet signals expected for the gem-dimethyl and other methyl groups on the cedrene core.
Acetyl Methyl Protons (COCH <sub>3</sub> )	2.0 - 2.5	A sharp singlet, deshielded by the adjacent carbonyl group.[7]
Methylene & Methine Protons (CH <sub>2</sub> , CH)	1.0 - 2.5	Complex multiplet signals corresponding to the protons on the tricyclic core.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **Methyl Cedryl Ketone** 

Carbon Type	Predicted Chemical Shift $(\delta, ppm)$	Notes
Carbonyl Carbon (C=O)	> 200	Characteristic downfield shift for a ketone carbonyl carbon. [5][6]
Alkene Carbons (C=C)	120 - 160	Signals corresponding to the carbons involved in the double bond within the ring structure.
Aliphatic Carbons (CH₃, CH₂, CH, C)	10 - 60	Multiple signals corresponding to the various sp³ hybridized carbons of the cedrene framework.



#### Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl group.

Table 3: Key IR Absorption Bands for Methyl Cedryl Ketone

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O Stretch (Ketone)	~1715	Strong, Sharp[5][8]
C-H Stretch (Aliphatic)	2850 - 3000	Strong to Medium
C-H Bend (Aliphatic)	1370 - 1465	Medium

## Mass Spectrometry (MS)

Mass spectrometry of ketones typically shows fragmentation patterns resulting from cleavage alpha to the carbonyl group.[5][9]

Table 4: Key Mass Spectrometry Fragments for Methyl Cedryl Ketone

m/z Value	Interpretation	Notes
246	[M] <sup>+</sup>	Molecular ion peak.[4]
231	[M - CH <sub>3</sub> ]+	Loss of a methyl radical.
203	[M - COCH₃] <sup>+</sup>	Alpha-cleavage, loss of the acetyl group, resulting in a stable acylium ion.[7]
43	[CH₃CO] <sup>+</sup>	Acylium ion, often the base peak in the spectrum of methyl ketones.[7]

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for a lipophilic, liquid sample such as **Methyl Cedryl Ketone**.



#### **NMR Spectroscopy Protocol**

- Sample Preparation: Dissolve approximately 5-20 mg of **Methyl Cedryl Ketone** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[10] Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into a spinner turbine and place it into the spectrometer's magnet.[10]
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[11]
   Perform shimming of the magnetic field to achieve maximum homogeneity and obtain sharp,
   well-resolved signals.[10]
- Data Acquisition:
  - ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the <sup>1</sup>H spectrum and pick the peaks in both <sup>1</sup>H and <sup>13</sup>C spectra.

#### Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As Methyl Cedryl Ketone is a liquid, a thin film can be
  prepared by placing one or two drops of the neat sample directly between two salt plates
  (e.g., NaCl or KBr).[12][13]
- Instrument Setup: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric H<sub>2</sub>O and CO<sub>2</sub> interference.[10]
- Background Scan: Acquire a background spectrum of the empty salt plates. This is crucial to subtract any spectral contributions from the atmosphere or the plates themselves.[12]



- Sample Scan: Place the prepared salt plate "sandwich" into the spectrometer's sample holder and acquire the IR spectrum.[10] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000-400 cm<sup>-1</sup>.[10]
- Data Processing: The instrument's software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

#### **Mass Spectrometry (MS) Protocol**

- Sample Introduction (GC-MS): Given the volatility of Methyl Cedryl Ketone, Gas
   Chromatography-Mass Spectrometry (GC-MS) is the ideal method. Dilute the sample in a
   volatile organic solvent (e.g., hexane or ethyl acetate). Inject a small volume (e.g., 1 μL) into
   the GC, where it is vaporized and separated on a capillary column before entering the mass
   spectrometer.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

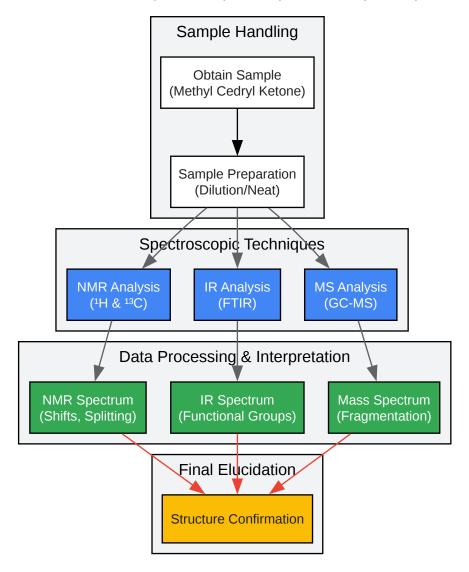
  [14]
- Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.
   The fragmentation pattern is then analyzed to confirm the structure of the compound. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements.[7]
   [14]

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



#### General Workflow for Spectroscopic Analysis of Methyl Cedryl Ketone



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Caption: Workflow for Spectroscopic Analysis.

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